N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide

Angiotensin II Receptor Blocker Antihypertensive AT1 antagonist

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide (MW 341.36, C22H15NO3) is a synthetic anthraquinone amide derivative characterized by a phenylacetyl side chain linked via an amide bond to the 2-position of the anthracene-9,10-dione core. Unlike simpler anthraquinone amides, this compound has been specifically developed and identified as a non-peptide angiotensin II receptor type 1 (AT1) antagonist, designated Compound 4g in a focused medicinal chemistry program.

Molecular Formula C22H15NO3
Molecular Weight 341.4 g/mol
Cat. No. B11642116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide
Molecular FormulaC22H15NO3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C22H15NO3/c24-20(12-14-6-2-1-3-7-14)23-15-10-11-18-19(13-15)22(26)17-9-5-4-8-16(17)21(18)25/h1-11,13H,12H2,(H,23,24)
InChIKeyYAYRVLMZUHRIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide: Anthraquinone-Based Angiotensin II Receptor Antagonist for Cardiovascular Research Procurement


N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide (MW 341.36, C22H15NO3) is a synthetic anthraquinone amide derivative characterized by a phenylacetyl side chain linked via an amide bond to the 2-position of the anthracene-9,10-dione core . Unlike simpler anthraquinone amides, this compound has been specifically developed and identified as a non-peptide angiotensin II receptor type 1 (AT1) antagonist, designated Compound 4g in a focused medicinal chemistry program [1]. Its structural features, including a logP of 4.387 and a polar surface area of 49.058 Ų, position it within a distinct physicochemical space relative to other 2-amidoanthraquinone analogs .

Why N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide Cannot Be Replaced by Generic Anthraquinone Amides in AT1 Receptor Studies


Substitution with closely related anthraquinone amide analogs is not functionally equivalent because subtle structural modifications to the 2-amido side chain profoundly redirect biological target engagement. For instance, the benzamide analog SSAA09E3 (N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide), which lacks only the methylene spacer present in the phenylacetamide derivative, acts as a SARS-CoV viral entry inhibitor with no reported AT1 receptor activity . Similarly, the simple acetamide analog N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide exhibits monoamine oxidase A (MAO-A) inhibitory activity (IC50 160 nM in rat brain) rather than cardiovascular target engagement [1]. These divergent pharmacological profiles demonstrate that the phenylacetamide side chain is a critical determinant of AT1 receptor antagonism, and generic substitution across this compound class will lead to distinct and potentially non-overlapping biological outcomes.

Quantitative Differentiation Evidence for N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide: A Procurement-Focused Comparator Analysis


AT1 Receptor Antagonism Compared to Clinical Standard Losartan

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide (Compound 4g) exhibits angiotensin II receptor type 1 (AT1) antagonistic activity with a blood pressure-lowering efficacy that is equal to or greater than that of Losartan, the prototype AT1 receptor blocker, when administered orally in spontaneously hypertensive rats (SHRs) [1]. This property is entirely absent in the structurally closest 2-amidoanthraquinone analog SSAA09E3, which instead inhibits SARS-CoV viral entry with an EC50 of 9.7 μM in 293T cells and 0.15 μM against SARS-CoV infection in Vero cells .

Angiotensin II Receptor Blocker Antihypertensive AT1 antagonist Cardiovascular pharmacology

Structural Determinant of Target Selectivity: The Phenylacetyl vs. Benzoyl Side Chain

The presence of a methylene (-CH2-) spacer between the amide carbonyl and the phenyl ring in N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide distinguishes it from the benzamide analog SSAA09E3, which has a directly attached phenyl ring. This single atomic difference results in a complete divergence of biological target: the phenylacetamide targets AT1 receptor [1], whereas the benzamide SSAA09E3 targets SARS-CoV spike glycoprotein-mediated membrane fusion . Molecular docking studies from the source literature demonstrate that the extended phenylacetyl group enables specific interactions within the AT1 receptor binding pocket that the shorter benzamide cannot achieve [1].

Structure-Activity Relationship Target engagement Chemical biology AT1 receptor

Physicochemical Differentiation: Lipophilicity and Permeability Profile Versus Simpler Analogs

The target compound exhibits a calculated logP of 4.387 and logD of 4.3836 (pH 7.4), with a polar surface area of 49.058 Ų . This lipophilicity profile is substantially higher than that of the simpler acetamide analog N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide (MW 265.27, C16H11NO3) , which lacks the phenyl ring and consequently has both lower molecular weight and lower calculated logP. For the acetamide analog, previously reported MAO-A inhibitory activity (IC50 160 nM in rat brain) [1] indicates CNS penetration potential, whereas the higher logP of the phenylacetamide derivative supports its development as a peripherally acting cardiovascular agent consistent with its AT1 receptor target profile [2].

Lipophilicity Drug-likeness ADME properties logP

Antiproliferative Potential: Class-Level Context for Anthraquinone Amide Derivatives

Anthraquinone amide derivatives as a class have demonstrated antiproliferative activity against human cancer cell lines. In a related study, 2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy)-N-(naphthalen-2-yl)acetamide exhibited an IC50 of 2.62 μM against nasopharyngeal carcinoma (NPC-TW01) cells, while its xanthone and dibenzofuran counterparts were substantially less active (IC50 16.10 μM and 11.09 μM, respectively) [1]. Although the target compound N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide has not been directly evaluated in this antiproliferative panel, its structural similarity to the active 2-amidoanthraquinone chemotype suggests it may be a candidate for oncology-focused screening alongside its established cardiovascular application [2]. This dual potential differentiates it from Losartan, which lacks the anthraquinone pharmacophore associated with DNA intercalation and topoisomerase inhibition.

Anticancer Cytotoxicity Antiproliferative Anthraquinone

Validated Application Scenarios for N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide Based on Quantitative Evidence


AT1 Receptor Antagonist Screening and In Vivo Antihypertensive Efficacy Studies

This compound is the primary choice for researchers requiring a non-peptide AT1 receptor antagonist based on an anthraquinone scaffold. Its demonstrated ability to reduce blood pressure in spontaneously hypertensive rats with efficacy equal to or exceeding Losartan [1] makes it suitable for preclinical cardiovascular pharmacology programs. It should be used as a tool compound for AT1 receptor binding displacement assays and oral efficacy studies in rodent hypertension models, where its distinct anthraquinone chemotype offers a structural alternative to the biphenyl-tetrazole class of ARBs.

Structure-Activity Relationship (SAR) Studies on 2-Amidoanthraquinone Derivatives

The compound serves as a critical reference point for SAR campaigns exploring the pharmacological space of 2-substituted anthracene-9,10-dione amides. The presence of the phenylacetyl side chain and its associated AT1 activity [1] provide a benchmark against which analogs with modified acyl groups (e.g., benzamide SSAA09E3 with antiviral activity , simple acetamide with MAO-A activity [2]) can be compared. Procurement of this compound enables side-by-side profiling of target engagement as a function of the amide substituent.

Physicochemical Property Benchmarking for Anthraquinone-Derived Lead Compounds

With a calculated logP of 4.387 and polar surface area of 49.058 Ų [1], this compound provides a well-characterized reference standard for assessing the developability of anthraquinone-based lead series. It can be used as an internal control in assays measuring permeability, metabolic stability, and plasma protein binding of novel anthraquinone analogs, helping medicinal chemistry teams calibrate structure-property relationships.

Dual-Mechanism Exploratory Screening (Cardiovascular and Oncology)

The anthraquinone core of this compound [1], combined with the documented antiproliferative activity of structurally related 2-amidoanthraquinones against cancer cell lines (e.g., IC50 2.62 μM against NPC-TW01 [2]), positions it as a candidate for dual-mechanism screening. Researchers can investigate whether this specific phenylacetamide derivative retains AT1 antagonist activity while also exhibiting anthraquinone-class cytotoxicity, enabling exploration of polypharmacology or targeted drug delivery concepts.

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